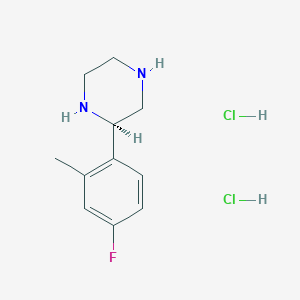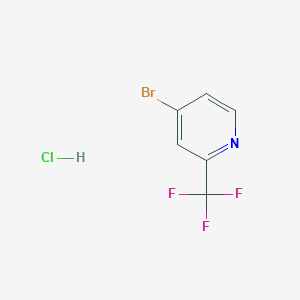
2-(Bromomethyl)naphthalene-4-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ブロモメチル)ナフタレン-4-アセトニトリルは、分子式C12H8BrNの有機化合物です。これは、ナフタレンの誘導体であり、ブロモメチル基が第二位に、アセトニトリル基が第四位にナフタレン環に結合しています。この化合物は、さまざまな化学反応で使用されており、有機合成、医薬品、材料科学において応用されています。
製法
合成ルートと反応条件
2-(ブロモメチル)ナフタレン-4-アセトニトリルの合成は、一般的にナフタレン誘導体の臭素化に続いてアセトニトリル基を導入することによって行われます。一般的な方法の1つは、ベンゾイルパーオキサイドなどのラジカル開始剤の存在下で、臭素またはN-ブロモスクシンイミド(NBS)を用いて2-メチルナフタレンを臭素化するものです。 生成された2-(ブロモメチル)ナフタレンは、次に塩基性条件下でアセトニトリルと反応させて、2-(ブロモメチル)ナフタレン-4-アセトニトリルを形成します .
工業的製造方法
2-(ブロモメチル)ナフタレン-4-アセトニトリルの工業的製造方法は、同様の合成ルートに従いますが、大規模生産に最適化されています。これには、一貫した製品品質と収率を確保するために、連続フロー反応器と自動システムの使用が含まれます。反応条件は、副反応を最小限に抑え、プロセスの効率を最大限に高めるために注意深く制御されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)naphthalene-4-acetonitrile typically involves the bromination of naphthalene derivatives followed by the introduction of the acetonitrile group. One common method is the bromination of 2-methylnaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 2-(Bromomethyl)naphthalene can then be reacted with acetonitrile under basic conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
化学反応の分析
反応の種類
2-(ブロモメチル)ナフタレン-4-アセトニトリルは、以下を含むさまざまな種類の化学反応を起こします。
置換反応: ブロモメチル基は、アミン、チオール、アルコキシドなどの他の求核剤で置換できます。
酸化反応: この化合物は、異なる官能基を持つ対応するナフタレン誘導体を形成するために酸化できます。
還元反応: ニトリル基は、アミンまたは他の窒素含有化合物を形成するために還元できます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アジ化ナトリウム、チオール化カリウム、アルコキシドナトリウムなどがあります。これらの反応は、一般的に、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で、高温で行われます。
酸化反応: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬が、酸性または塩基性条件下で使用されます。
還元反応: 水素化リチウムアルミニウム(LiAlH4)または触媒(例:炭素上のパラジウム)の存在下での水素ガスなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの置換反応はナフチルメチルアミンを生成する可能性がありますが、酸化反応はナフトキノンまたは他の酸化された誘導体を生成する可能性があります。
科学研究への応用
2-(ブロモメチル)ナフタレン-4-アセトニトリルは、科学研究において幅広い用途があります。
化学: これは、医薬品や農薬など、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、生物学的経路の研究や、生物活性分子の合成の前駆体として使用されます。
産業: この化合物は、染料やポリマーなどの特殊化学品や材料の製造に使用されます。
科学的研究の応用
2-(Bromomethyl)naphthalene-4-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
2-(ブロモメチル)ナフタレン-4-アセトニトリルの作用機序は、その特定の用途によって異なります。一般的に、ブロモメチル基は求電子剤として作用し、求核剤と反応して新しい炭素-炭素結合または炭素-ヘテロ原子結合を形成できます。ニトリル基は、加水分解、還元、環化など、さまざまな反応に関与して、幅広い生成物を形成できます。関与する分子標的と経路は、特定の反応と用途によって異なります。
類似化合物との比較
2-(ブロモメチル)ナフタレン-4-アセトニトリルは、以下のようないくつかの類似化合物と比較できます。
2-(ブロモメチル)ナフタレン: アセトニトリル基がなく、そのため特定の反応では汎用性が低くなります。
2-(クロロメチル)ナフタレン-4-アセトニトリル: 構造は似ていますが、臭素原子ではなく塩素原子があり、化学反応における反応性と選択性に影響を与える可能性があります。
2-(ブロモメチル)ベンゾニトリル: ナフタレン環ではなくベンゼン環を含んでおり、異なる化学的特性と用途につながります。
2-(ブロモメチル)ナフタレン-4-アセトニトリルの独自性は、ナフタレン環上のブロモメチル基とアセトニトリル基の組み合わせであり、さまざまな化学的変換と用途のための汎用性の高いプラットフォームを提供します。
特性
分子式 |
C13H10BrN |
|---|---|
分子量 |
260.13 g/mol |
IUPAC名 |
2-[3-(bromomethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-10-7-11-3-1-2-4-13(11)12(8-10)5-6-15/h1-4,7-8H,5,9H2 |
InChIキー |
UMMLEKGTLKZIEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC#N)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)

![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)






![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)



